Carcinogenic Activation: 3-Oxo Derivative Versus 3-Hydroxy Precursor in ACI/N Rat Hepatocarcinogenesis
In a direct head-to-head carcinogenicity study in ACI/N male rats receiving compounds via drinking water, N-butyl-N-(3-oxobutyl)nitrosamine (NOBBA-3) induced hepatomas, whereas its metabolic precursor N-butyl-N-(3-hydroxybutyl)nitrosamine (NHBBA-3) produced zero tumors of any type [1]. The comparator N-butyl-N-(2-oxobutyl)nitrosamine (NOBBA-2, the positional isomer) also induced hepatomas, confirming that a ketone at either the 2- or 3-position is required for activation, while the parent diol metabolite is inactive [1].
| Evidence Dimension | Carcinogenic outcome (tumor induction) in rat liver |
|---|---|
| Target Compound Data | Hepatomas induced (incidence data not numerically tabulated in abstract; described as 'induced hepatomas') |
| Comparator Or Baseline | N-Butyl-N-(3-hydroxybutyl)nitrosamine (NHBBA-3): No tumors induced (0% incidence) |
| Quantified Difference | Qualitative binary: carcinogenic vs. completely non-carcinogenic |
| Conditions | ACI/N male rats; administration in drinking water; compound tested among a panel of 14 related N-nitrosamines; Okada et al., Gan, 1976 |
Why This Matters
This binary on/off switch for carcinogenicity demonstrates that the 3-oxo oxidation state is a molecular prerequisite for bioactivation, making NOBBA-3 the minimal active pharmacophore and preventing substitution with the inactive 3-hydroxy analog for any study requiring a hepatocarcinogenic endpoint.
- [1] Okada M, Suzuki E, Hashimoto Y. Carcinogenicity of N-nitrosamines related to N-butyl-N-(4-hydroxybutyl)nitrosamine and N,N-dibutylnitrosamine in ACI/N rats. Gan. 1976 Dec;67(6):825-34. PMID: 191321. View Source
